{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol
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Overview
Description
{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a phenyl group substituted with a methanol group and an amino group attached to a 4-methylpentan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Methylpentan-2-yl)amino]phenyl}methanol typically involves the reaction of 4-methylpentan-2-amine with benzaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(4-Methylpentan-2-yl)amino]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, metabolic regulation, or gene expression, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-Methylpentan-2-yl)amino]phenyl}ethanol
- {2-[(4-Methylpentan-2-yl)amino]phenyl}propanol
- {2-[(4-Methylpentan-2-yl)amino]phenyl}butanol
Uniqueness
{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol is unique due to its specific structural features, such as the combination of a phenyl group with a methanol and an amino group attached to a branched alkyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
[2-(4-methylpentan-2-ylamino)phenyl]methanol |
InChI |
InChI=1S/C13H21NO/c1-10(2)8-11(3)14-13-7-5-4-6-12(13)9-15/h4-7,10-11,14-15H,8-9H2,1-3H3 |
InChI Key |
MFVYJJPLKRRUAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1=CC=CC=C1CO |
Origin of Product |
United States |
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